molecular formula C23H29N3O3 B2831225 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide CAS No. 1021206-84-7

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide

Cat. No.: B2831225
CAS No.: 1021206-84-7
M. Wt: 395.503
InChI Key: OOHVJNBBCQYERY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as “4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide”, is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The reaction for the synthesis of benzamide derivatives was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

Scientific Research Applications

Structural Studies and Derivatives

A study by Cunha et al. (2005) investigated the reaction of 4-aminoantipyrine, which shares structural similarities with the target compound, leading to the creation of new antipyrine derivatives. These derivatives exhibited modest antibacterial activity against various bacteria, and their structures were determined by X-ray diffraction analysis (Cunha et al., 2005).

Antimicrobial Properties

Limban et al. (2011) synthesized new acylthiourea derivatives, demonstrating their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. This study highlights the potential of such compounds in developing antimicrobial agents (Limban et al., 2011).

Synthesis and Activity Relationships

Research by Sugimoto et al. (1992) on 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives, closely related to the query compound, explored their anti-acetylcholinesterase activity, indicating the potential for Alzheimer's disease treatment (Sugimoto et al., 1992).

Metalloligands and Magnetic Materials

A study by Costes et al. (2010) detailed the creation of anionic metalloligands using compounds similar in complexity to the target, which were then used with lanthanide salts to produce materials with single-molecule magnet (SMM) and single-chain magnet (SCM) behavior (Costes et al., 2010).

Efficient Synthesis Using OxymaPure/DIC

El‐Faham et al. (2013) tested OxymaPure as an additive in the synthesis of α-ketoamide derivatives, showcasing a method that enhances purity and yield. This technique could be applicable in the synthesis of compounds including 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide (El‐Faham et al., 2013).

Cyclization and Dimerization Reactions

Kee et al. (2011) discussed the impact of various amide functions on the electronics of stilbene derivatives, influencing cyclization efficiency. This study provides insights into the chemical behavior of complex amides, which could include the target compound (Kee et al., 2011).

Future Directions

The future directions for “4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide” could involve further exploration of its potential in drug development and materials science. Additionally, the development of new methods for the synthesis of benzamide derivatives, such as “this compound”, is a priority area of research in the pharmaceutical industry .

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-20(17-8-6-5-7-9-17)23(29)25-15-14-24-22(28)18-10-12-19(13-11-18)26-21(27)16(2)3/h5-13,16,20H,4,14-15H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHVJNBBCQYERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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